acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid
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Overview
Description
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid is a compound that combines the properties of acetic acid and a specific amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using acetic anhydride and aqueous solutions of the starting amino acids. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It may also interact with receptors and other proteins, modulating their activity and influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
Lysine: An essential amino acid with a similar structure but lacking the acetyl group.
N-acetyl-L-glutamine: Another acetylated amino acid with different biological properties
Uniqueness
Acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.C2H4O2/c1-7(2)9(13)10(15)14-8(11(16)17)5-3-4-6-12;1-2(3)4/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOUMLNRBPRMHS-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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